molecular formula C7H16ClNO B2889535 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1394042-77-3

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B2889535
CAS No.: 1394042-77-3
M. Wt: 165.66
InChI Key: DWWWGZSFABKRSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions typically include a temperature range of 0-5°C and a pH of 7-8 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Aminomethyl)cyclohexanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, cis-4-(Aminomethyl)cyclohexanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of potential hypertensive agents .

Biology: In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent. It is used in the development of drugs targeting hypertension and other cardiovascular conditions .

Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. It is also used as a building block in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cardiovascular function and blood pressure regulation .

Comparison with Similar Compounds

  • trans-4-(Aminomethyl)cyclohexanol hydrochloride
  • cis-4-Hydroxycyclohexylamine hydrochloride
  • trans-4-Hydroxycyclohexylamine hydrochloride

Comparison: cis-4-(Aminomethyl)cyclohexanol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, this compound may exhibit different pharmacological properties and reactivity patterns .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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